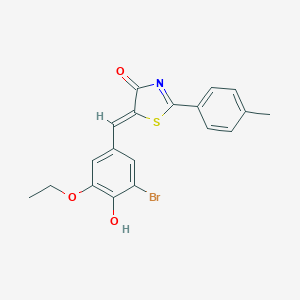
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-(p-tolyl)thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated thiazole derivative.
Substitution: Formation of azide or thiocyanate derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar biological activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or dyes. Its unique chemical structure could impart desirable characteristics to the final product.
作用機序
The mechanism of action of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one: Lacks the ethoxy group, which might affect its biological activity and chemical reactivity.
(Z)-5-(3-bromo-5-ethoxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one: Lacks the hydroxyl group, which could influence its solubility and interaction with biological targets.
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-phenylthiazol-4(5H)-one: Has a phenyl group instead of a p-tolyl group, which might alter its pharmacokinetic properties.
Uniqueness
The presence of both the ethoxy and hydroxyl groups in (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity, solubility, and interaction with biological targets, potentially leading to distinct biological activities and applications.
特性
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-3-24-15-9-12(8-14(20)17(15)22)10-16-18(23)21-19(25-16)13-6-4-11(2)5-7-13/h4-10,22H,3H2,1-2H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISRFUZCJJGB-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-[Bis(2-chloroethyl)amino]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447574.png)
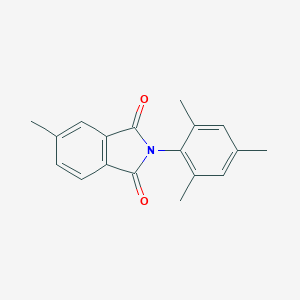
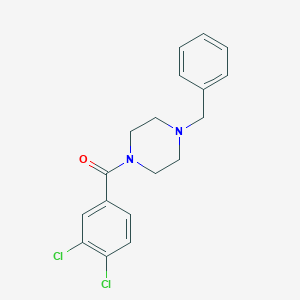
![2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447579.png)
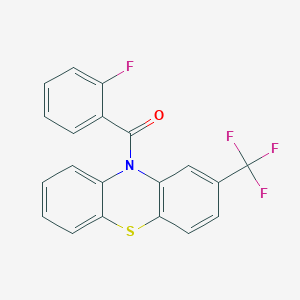
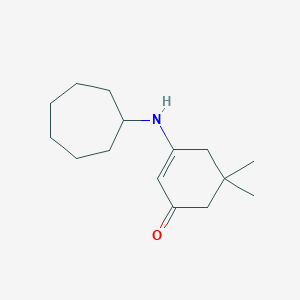

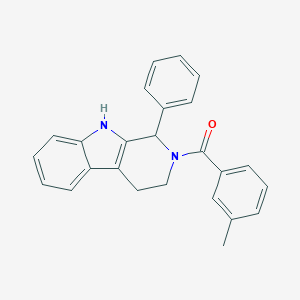
![2-[2-Oxo-2-(2,2,4,7-tetramethyl-2H-quinolin-1-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B447585.png)
![1-[(4-Chloro-2-isopropyl-5-methylphenoxy)acetyl]piperidine](/img/structure/B447586.png)
![11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B447588.png)
![N-(4-{[3-nitro-4-(4-methyl-1-piperazinyl)benzylidene]amino}phenyl)acetamide](/img/structure/B447589.png)
![4-[3-(allyloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B447591.png)
![(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B447594.png)
